methanesulfonic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate
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Overview
Description
Tropisetron mesylate is a compound primarily known for its antiemetic properties. It is an indole derivative that functions as a selective serotonin receptor antagonist, specifically targeting the 5-HT3 receptors. This compound is widely used in the prevention and treatment of nausea and vomiting induced by chemotherapy, radiotherapy, and surgery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tropisetron mesylate involves multiple steps, starting with the preparation of the indole derivative. The key steps include:
Formation of the indole core: This is typically achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the tropane ring: The indole core is then subjected to a Mannich reaction to introduce the tropane ring, forming the tropisetron structure.
Mesylation: The final step involves the mesylation of tropisetron to form tropisetron mesylate.
Industrial Production Methods: Industrial production of tropisetron mesylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and Mannich reaction, ensuring high yield and purity. The mesylation step is carefully controlled to prevent over-mesylation and ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Tropisetron mesylate undergoes several types of chemical reactions, including:
Oxidation: Tropisetron can be oxidized at the indole ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the tropane ring, modifying its structure.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products:
Hydroxylated derivatives: Formed through oxidation.
Reduced tropane derivatives: Formed through reduction.
Substituted indole derivatives: Formed through electrophilic substitution.
Scientific Research Applications
Tropisetron mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the behavior of indole derivatives and their reactions.
Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmission.
Medicine: Extensively used in clinical trials for its antiemetic properties, particularly in chemotherapy-induced nausea and vomiting. .
Mechanism of Action
Tropisetron mesylate exerts its effects by selectively antagonizing the 5-HT3 receptors. These receptors are located both peripherally on vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the brainstem. By blocking the action of serotonin at these receptors, tropisetron mesylate prevents the initiation of the vomiting reflex, thereby suppressing nausea and vomiting .
Comparison with Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.
Granisetron: Known for its high potency and long duration of action.
Palonosetron: Distinguished by its extended half-life and strong receptor binding affinity.
Comparison:
Properties
IUPAC Name |
methanesulfonic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.CH4O3S/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;1-5(2,3)4/h2-5,10-13,18H,6-9H2,1H3;1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTYLXTULVZQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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